HIF-1 Inhibitor-4 IC50 Value of 560 nM vs. Lower-Potency Inhibitors LW6 and IDF-11774
HIF-1 inhibitor-4 exhibits an IC50 of 560 nM against HIF-1 transcriptional activity in U251 cells expressing a VEGF-PLAP reporter . This potency is approximately 8-fold greater than the HIF-1 inhibitor LW6, which has a reported IC50 of 4.4 µM (4400 nM) in comparable HIF-1 inhibition assays . Similarly, HIF-1 inhibitor-4 is roughly 6.5-fold more potent than IDF-11774, which demonstrates an IC50 of 3.65 µM (3650 nM) against HIF-1α HRE-luciferase activity in HCT116 cells . This quantifiable potency advantage may allow for lower working concentrations, potentially reducing off-target effects in cellular assays.
| Evidence Dimension | HIF-1 transcriptional activity inhibition (IC50) |
|---|---|
| Target Compound Data | 560 nM |
| Comparator Or Baseline | LW6: 4.4 µM (4400 nM); IDF-11774: 3.65 µM (3650 nM) |
| Quantified Difference | HIF-1 inhibitor-4 is 7.9x more potent than LW6; 6.5x more potent than IDF-11774 |
| Conditions | Target: U251 cells with VEGF-PLAP reporter; Comparators: cell-based HRE-reporter gene assays (various cell lines) |
Why This Matters
Higher potency translates to lower effective concentrations in vitro, reducing the likelihood of non-specific cytotoxicity and off-target pathway modulation.
